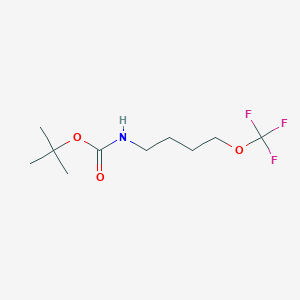
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester
Description
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is a chemical compound that features a trifluoromethoxy group attached to a butyl chain, which is further linked to a carbamic acid tert-butyl ester
Properties
Molecular Formula |
C10H18F3NO3 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)butyl]carbamate |
InChI |
InChI=1S/C10H18F3NO3/c1-9(2,3)17-8(15)14-6-4-5-7-16-10(11,12)13/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
CFKJFCSGLYGDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into the organic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethoxy groups on biological systems.
Mechanism of Action
The mechanism of action of (4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups share similar properties, such as increased metabolic stability and lipophilicity.
Carbamic Acid Esters: Other carbamic acid esters may have similar reactivity and applications but differ in their specific functional groups and properties.
Uniqueness
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is unique due to the presence of both the trifluoromethoxy group and the carbamic acid tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


